molecular formula C3H7ClS B1345970 Chloromethyl ethyl sulfide CAS No. 1708-73-2

Chloromethyl ethyl sulfide

Cat. No. B1345970
CAS RN: 1708-73-2
M. Wt: 110.61 g/mol
InChI Key: XZCHJYXUPALGHH-UHFFFAOYSA-N
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Description

Chloromethyl ethyl sulfide is an organosulfur compound with the formula C3H7ClS . It is a colorless liquid and is structurally related to sulfur mustards . It is a monofunctional analog of sulfur mustard .


Synthesis Analysis

The specific rates of solvolysis have been determined for chloromethyl ethyl ether and chloromethyl octyl ether at -10.0 °C and for chloromethyl methyl sulfide at 25.0 °C in a variety of pure and binary solvents .


Molecular Structure Analysis

The molecular formula of Chloromethyl ethyl sulfide is C3H7ClS . Its average mass is 110.606 Da and its monoisotopic mass is 109.995697 Da .


Chemical Reactions Analysis

The hydrolysis of 2-chloroethyl ethyl sulfide has been examined in an effort to better understand its mechanism under more concentrated conditions . Two salts formed during hydrolysis were synthesized .


Physical And Chemical Properties Analysis

Chloromethyl ethyl sulfide has a density of 1.1±0.1 g/cm3 . Its boiling point is 105.1±13.0 °C at 760 mmHg . The vapor pressure is 34.8±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.0±3.0 kJ/mol . The flash point is 29.4±17.0 °C .

Scientific Research Applications

  • Environmental Monitoring and Detection

    • CEES, a simulant for the chemical warfare agent mustard gas, undergoes hydrolysis and condensation in aqueous solutions to form stable sulfonium ions. Static SIMS (Secondary Ion Mass Spectrometry) can directly detect these ions on surfaces, demonstrating its potential in environmental monitoring for mustard and its degradation products (Groenewold et al., 1995).
  • Biomedical Studies

    • CEES serves as an analogue for mustard gas in biomedical research. It's used to study the structure and behavior of mustard gas without its extreme toxicity. The molecular structure and intermolecular interactions of CEES provide insights into similar properties in mustard gas (Zawadski & Parsons, 2004).
  • Chemical Warfare Agent Detection

    • A method using metal-organic frameworks (MOFs) for the trace-level detection of CEES has been developed. The MOFs are synthesized to encapsulate a fluorescent material, creating a sensitive probe for CEES detection, crucial in applications where swift and accurate detection of chemical warfare agents is vital (Abuzalat et al., 2021).
  • Understanding Chemical Reactions in DNA

    • Research has shown that CEES can react with DNA, leading to the formation of modified bases. This interaction serves as a model to understand the mutagenic potential of certain environmental agents and their repair mechanisms in genetic material (Ludlum et al., 1986).
  • Photocatalytic Oxidation for Decontamination

    • Studies on photocatalytic oxidation of CEES over TiO2 have shown its effectiveness in breaking down the compound into less harmful substances. This research is significant for developing methods to decompose chemical warfare agents safely and efficiently [(Martyanov & Klabunde, 2003)](https://cons
    ensus.app/papers/oxidation-2chloroethyl-sulfide-tio2-martyanov/2a8fd2af397159dd9ba91cfd503d4d8e/?utm_source=chatgpt).
  • Investigating Hydrolysis Mechanisms

    • The hydrolysis of CEES has been examined to better understand its mechanism under concentrated conditions. This research helps in understanding the behavior of mustard gas in the environment and during decontamination processes (Bae & Winemiller, 2013).
  • Chemical Warfare Agent Simulant Research

    • CEES is often used in research as a simulant for mustard gas, a notorious chemical warfare agent. This enables safe experimentation and study of the effects and responses to mustard gas exposure, contributing to the development of protective measures and treatments (Habraken & Ludlum, 1989).
  • Gas Phase Destruction Studies

    • The study of CEES in a flow reactor at high temperatures has provided insights into the reactions and kinetics of sulfur mustard simulants. This research is critical for developing methods to neutralize or mitigate the effects of chemical warfare agents (Zheng et al., 2011).
  • Chemiluminescence for Detection

    • A chemiluminescence method has been developed for the sensitive determination of CEES, demonstrating the potential of this technique in detecting trace levels of chemical warfare agents (Maddah et al., 2015).
  • Surface-Enhanced Raman Spectroscopy (SERS) Applications

    • SERS has been used to analyze CEES, demonstrating its potential as a detection system for chemical warfare agents. Advances in substrate fabrication and understanding of SERS enable the development of robust sensors for practical applications (Stuart et al., 2006)

Safety And Hazards

Chloromethyl ethyl sulfide is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

There have been numerous studies on the preparation and synthetic utility of alkyl chloromethyl ethers . This work will aid in better understanding the hydrolysis of the very toxic chemical warfare agent mustard in the environment and during its decontamination .

properties

IUPAC Name

chloromethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClS/c1-2-5-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHJYXUPALGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168947
Record name Sulfide, chloromethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl ethyl sulfide

CAS RN

1708-73-2
Record name Sulfide, chloromethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, chloromethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethyl)sulfanyl]ethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
DL Tuleen, T Stephens - The Journal of Organic Chemistry, 1969 - ACS Publications
… For example, chlorination of ethyl methyl sulfide affords 1-chloroethyl methyl sulfide (3) and chloromethyl ethyl sulfide (4). … Chloromethyl ethyl sulfide (4) was prepared in 50% yield by …
Number of citations: 99 pubs.acs.org
BP Roberts, TM Smits - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… during the photolysis of dimethyl disulfide in the presence of ethene and, (b) of the ethylthiomethyl radical 15 produced by chlorine-atom abstraction from the chloromethyl ethyl sulfide …
Number of citations: 1 pubs.rsc.org
NP Neureiter - The Journal of Organic Chemistry, 1965 - ACS Publications
… not distilled, and «-chloromethyl isobutyl sulfide (polyoxymethylene and isobutyl mercaptan), bp 64-720(22 mm.), 43% yield, and «chloromethyl ethyl sulfide (polyoxymethylene and …
Number of citations: 27 pubs.acs.org
RK Freidlina, RG Petrova, AB Terent'ev - … of the Academy of Sciences of …, 1960 - Springer
A study was made of the addition of ethane- and 2-chlor-1-propane-sulfenyl chlorides to 3,3,3-trichlo-ropropene. The direction of addition was contrary to Markovnikov's rule. 2. 1,1,1,3-…
Number of citations: 3 link.springer.com
N Emmanuel, P Bianchi, J Legros, JCM Monbaliu - Green Chemistry, 2020 - pubs.rsc.org
… By contrast, chloromethyl ethyl sulfide (1b) features a strongly interacting non-bonding n S in the direct vicinity of a σ* C–Cl acceptor and a less localized HOMO. Benzyl methyl sulfide (…
Number of citations: 32 pubs.rsc.org
M Folkmann, FJ Lund - Synthesis, 1990 - thieme-connect.com
… Singlets at 6 = 3.69, 4.76 and occasionally at 5.80 are assigned to minor amounts of bis(ethylthio)methane, chloromethyl ethyl sulfide, and chloromethyl diethylcarbamate, respectively, …
Number of citations: 34 www.thieme-connect.com
M MURAKAMI, S OAE - Proceedings of the Japan Academy, 1949 - jstage.jst.go.jp
… The· authors found that the magnitude of the effect of oxygen atom is higher than that of sulphur, because chloromethyl-ethyl ether is more reactive than chloromethyl ethyl sulfide. …
Number of citations: 5 www.jstage.jst.go.jp
T Fushimi, HR Allcock - Dalton Transactions, 2009 - pubs.rsc.org
… A similar method to the above was used except that 2-chloromethyl ethyl sulfide (10.000 g, 90.41 mmol) was used instead of chloromethyl methyl sulfide and the amount of the other …
Number of citations: 37 pubs.rsc.org
YL Yarv, AA Aaviksaar, DI Lobanov… - Bulletin of the Academy …, 1976 - Springer
… alcohol was added 37 g (0.33 mole) of chloromethyl ethyl sulfide [12], and the mixture was heated at 80 for 3 h. The thiuronium salt that deposited on cooling was washed with abs. …
Number of citations: 1 link.springer.com
Q Niu, L Xing, C Li - Journal of Chemical Research, 2017 - journals.sagepub.com
… The catalytically active species, ethyl methylene sulfonium, must be generated from the chloromethyl ethyl sulfide or (ethylthio)methanol (Scheme 3). Based on these experiments, the …
Number of citations: 2 journals.sagepub.com

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